Reversible Conjugation Enables Traceless Protein Release—A Capability Absent in Maleimide-Biotin
L-Biotin-NH-5MP undergoes reversible Michael addition with cysteine thiols. In a model reaction with glutathione (GSH) at pH 7.4 and 37 °C, the 5MP-GSH adduct can be cleaved by excess free thiol (e.g., 10 mM DTT) within 2 hours to regenerate unmodified GSH [1]. Maleimide-biotin forms a stable thioether bond that is not cleaved under these conditions [1].
| Evidence Dimension | Reversibility of Cysteine Conjugation (Cleavage by Excess Thiol) |
|---|---|
| Target Compound Data | Complete cleavage of 5MP-thiol adduct within 2 hours (10 mM DTT, pH 7.4, 37 °C) |
| Comparator Or Baseline | Maleimide-biotin: <5% cleavage under identical conditions |
| Quantified Difference | >95% absolute difference in cleavage extent at 2 hours |
| Conditions | In vitro assay using glutathione (GSH) as model thiol; pH 7.4 PBS buffer, 37 °C; 10 mM DTT as cleavage trigger |
Why This Matters
Enables recovery of native, unmodified protein after affinity enrichment, critical for activity assays or structural studies that require intact protein without a covalently attached tag.
- [1] Zhang Y, et al. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones. J Am Chem Soc. 2017;139(17):6146-6151. View Source
